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1-Benzyl-4,4'-bipyridin-1-ium dichloride

Cat. No.: B14420790
CAS No.: 85578-06-9
M. Wt: 319.2 g/mol
InChI Key: OYOPMIZSADSNLN-UHFFFAOYSA-M
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Description

General Context of Quaternized Pyridine (B92270) Derivatives

Quaternized pyridine derivatives, also known as N-substituted pyridinium (B92312) salts, are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine ring. This positive charge arises from the quaternization process, typically an alkylation or arylation reaction at the nitrogen atom of a pyridine derivative. wikipedia.orgresearchgate.net This structural modification transforms the neutral pyridine into a cationic pyridinium salt. wikipedia.org

These salts have garnered considerable attention in organic chemistry due to their enhanced reactivity and selectivity in various synthetic applications. acs.orgelsevierpure.com The quaternization process can be achieved through conventional heating, as well as by using microwave or ultrasound-assisted methods. researchgate.netproquest.com N-functionalized pyridinium salts are recognized as promising radical precursors and pyridine surrogates, enabling regiocontrolled reactions under mild conditions. acs.orgelsevierpure.com Their utility spans from serving as intermediates in the synthesis of complex molecules to their use in the development of materials with specific electronic and optical properties. mdpi.com

Overview of 4,4'-Bipyridine (B149096) Derivatives: From Mono-Quaternized Species to Viologens

The 4,4'-bipyridine molecule, consisting of two pyridine rings linked at their para positions, is a foundational building block for a diverse family of quaternized derivatives. mdpi.comwikipedia.org These derivatives are broadly categorized into two main classes based on the extent of quaternization: mono-quaternized species (monoquats) and di-quaternized species (viologens). mdpi.comresearchgate.net

Monoquats , or monosubstituted 4,4'-bipyridine derivatives, are formed when only one of the two nitrogen atoms in the 4,4'-bipyridine structure is alkylated. mdpi.comresearchgate.net This partial substitution results in a molecule that retains a neutral pyridine ring, which can act as a ligand. Consequently, monoquats are frequently employed as ligands in the synthesis of a wide range of transition metal complexes. mdpi.com In these complexes, the monoquat can facilitate intramolecular charge transfer, a phenomenon known as metal-to-ligand charge transfer (MLCT). mdpi.com

Viologens , on the other hand, are N,N'-disubstituted derivatives where both nitrogen atoms of the 4,4'-bipyridine core are quaternized. wikipedia.orgmdpi.com This di-quaternization results in a dicationic species. Viologens are particularly noted for their redox activity and electrochromic properties. mdpi.com They can undergo reversible one-electron reduction steps to form intensely colored radical cations and neutral species, making them valuable in applications such as electrochromic devices and redox indicators. wikipedia.orgmdpi.com The properties of viologens can be finely tuned by altering the substituents on the nitrogen atoms. nih.govrsc.org

Table 1: Comparison of Monoquat and Viologen Derivatives of 4,4'-Bipyridine
FeatureMono-Quaternized (Monquat)Di-Quaternized (Viologen)
Quaternization Level Singly substituted at one nitrogenDoubly substituted at both nitrogens
Overall Charge MonocationicDicationic
Key Chemical Feature Contains one pyridinium and one pyridine ringContains two pyridinium rings
Primary Application Area Ligands in coordination chemistryRedox-active and electrochromic materials

Positioning of 1-Benzyl-4,4'-bipyridin-1-ium Dichloride within the Landscape of Bipyridinium Chemistry

This compound is classified as a mono-quaternized derivative, or a monoquat, of 4,4'-bipyridine. In this compound, one of the nitrogen atoms of the bipyridine framework is substituted with a benzyl (B1604629) group, while the other remains a neutral pyridine nitrogen. This specific structure places it as a crucial intermediate and a compound with its own unique chemical identity.

Its primary role in the broader context of bipyridinium chemistry is often as a precursor in the synthesis of the corresponding di-quaternized viologen, namely 1,1'-dibenzyl-4,4'-bipyridinium dichloride, commonly known as benzyl viologen. The synthesis of benzyl viologen can proceed in a stepwise manner, with the formation of the mono-quaternized species being the initial step.

However, its significance is not limited to its role as a synthetic intermediate. The presence of both a pyridinium cation and a free pyridine ring within the same molecule gives this compound a dual character. The pyridinium portion imparts the characteristic electronic properties of N-substituted pyridines, while the un-substituted pyridine ring provides a site for coordination with metal centers. This makes it a valuable building block for creating more complex supramolecular structures and coordination polymers.

Table 2: Chemical Identity of this compound
PropertyValue
Chemical Formula C17H15ClN2+ (cation)
Classification Mono-quaternized 4,4'-bipyridine (Monquat)
Key Structural Features One N-benzylpyridinium ring, one pyridyl ring
Counter-ion Chloride (Cl-)

In essence, this compound bridges the gap between the simple 4,4'-bipyridine ligand and the more complex, redox-active viologens. Its unique structure allows it to participate in both coordination chemistry and as a foundational element for constructing more elaborate functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16Cl2N2 B14420790 1-Benzyl-4,4'-bipyridin-1-ium dichloride CAS No. 85578-06-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85578-06-9

Molecular Formula

C17H16Cl2N2

Molecular Weight

319.2 g/mol

IUPAC Name

1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride

InChI

InChI=1S/C17H15N2.2ClH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1

InChI Key

OYOPMIZSADSNLN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4,4 Bipyridin 1 Ium Dichloride and Analogues

Strategies for the N-Quaternization of Pyridines and 4,4'-Bipyridine (B149096)

The introduction of an alkyl or benzyl (B1604629) group onto the nitrogen atom of a pyridine (B92270) or 4,4'-bipyridine ring is a fundamental transformation known as N-quaternization. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon of an alkyl halide. wikipedia.org

Direct N-Alkylation Approaches for N-Benzyl-4,4'-bipyridinium Dichloride Synthesis

The most direct route to 1-benzyl-4,4'-bipyridin-1-ium dichloride involves the reaction of 4,4'-bipyridine with benzyl chloride. wikipedia.org This reaction is a standard SN2 process where the nitrogen atom of one of the pyridine rings acts as the nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. researchgate.net Due to the presence of two nucleophilic nitrogen atoms in 4,4'-bipyridine, the reaction can proceed to form both mono- and di-quaternized products. To selectively synthesize the mono-benzylated product, control over the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of 4,4'-bipyridine to benzyl chloride favors the formation of the desired mono-quaternized salt. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the formation of the charged pyridinium (B92312) salt. wikipedia.org

The general reaction is as follows:

C₁₀H₈N₂ + C₇H₇Cl → [C₁₇H₁₅N₂]⁺Cl⁻

While specific yields for this exact reaction are not extensively reported in readily available literature, analogous N-alkylation reactions of pyridines with benzyl halides are known to proceed in good to excellent yields under appropriate conditions. juniperpublishers.com

Exploration of Alkyl Halide Reactivity in Quaternization Processes

The rate and efficiency of the N-quaternization reaction are significantly influenced by the nature of the alkyl halide. In line with typical SN2 reactivity, the leaving group ability of the halide is a key factor, with the reactivity order being I > Br > Cl. wikipedia.orgresearchgate.net Therefore, benzyl iodide or benzyl bromide would be expected to react faster than benzyl chloride with 4,4'-bipyridine. researchgate.net

Benzyl halides, in general, are highly reactive alkylating agents in Menshutkin reactions due to the stabilization of the SN2 transition state by the adjacent phenyl ring. wikipedia.org The delocalization of the developing positive charge into the benzene (B151609) ring lowers the activation energy of the reaction compared to simple alkyl halides. researchgate.net Studies comparing the reactivity of various benzyl chloride derivatives have shown that electron-withdrawing groups on the benzene ring can decrease the reaction rate, while electron-donating groups can increase it. researchgate.net

Table 1: Relative Reactivity of Alkyl Halides in Menshutkin Reactions
Alkyl Halide TypeGeneral Reactivity TrendReason
Benzyl HalidesHighStabilization of the SN2 transition state by the phenyl ring.
Allyl HalidesHighStabilization of the SN2 transition state by the adjacent double bond.
Primary Alkyl HalidesModerateLess steric hindrance compared to secondary and tertiary halides.
Secondary Alkyl HalidesLowIncreased steric hindrance.
Tertiary Alkyl HalidesVery Low/No ReactionSevere steric hindrance; elimination reactions are favored.

Alternative Synthetic Routes to Pyridinium and Bipyridinium Salts

While direct N-alkylation with alkyl halides is the most common method, other synthetic strategies can be employed to generate pyridinium and bipyridinium salts. One such method is the Zincke reaction, which is particularly useful for preparing N-aryl pyridinium salts. nih.gov This reaction involves the treatment of a pyridine with a Zincke salt, such as N-(2,4-dinitrophenyl)pyridinium chloride, followed by reaction with a primary amine. This method, however, is more suited for the synthesis of N-aryl derivatives rather than N-benzyl compounds.

Another approach involves the use of metal catalysis. For instance, cobalt-based metal-organic frameworks have been utilized as heterogeneous catalysts for the N-alkylation of anilines with benzyl alcohol, a process that proceeds via a borrowing hydrogen methodology. rsc.org While not a direct route to the target compound, this highlights the potential for catalytic methods in N-alkylation chemistry. Furthermore, iridium-catalyzed N-alkylation of amines with alcohols has also been reported, offering a greener alternative to the use of alkyl halides. acs.org

Functional Group Interconversions and Derivatization Strategies on Bipyridinium Scaffolds

Once the 1-benzyl-4,4'-bipyridin-1-ium scaffold is synthesized, it can be subjected to a variety of functional group interconversions and derivatization reactions to generate a library of analogues with tailored properties. These modifications can be targeted at either the benzyl ring or the bipyridine core.

Derivatization of the bipyridine unit can be achieved prior to or after the N-benzylation step. For instance, halogenated 4,4'-bipyridines can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. nih.gov These functionalized bipyridines can then be N-benzylated. Alternatively, the existing bipyridinium salt can be functionalized. For example, viologen derivatives can be incorporated into larger molecular architectures, such as phthalocyanines, through reactions involving precursor functional groups. nih.gov

Modification of the benzyl group is also a viable strategy. This can be achieved by starting with a substituted benzyl halide in the initial quaternization reaction. For example, using a p-nitrobenzyl chloride would yield a bipyridinium salt with a nitro group on the benzyl ring, which can then be reduced to an amino group, providing a handle for further functionalization. researchgate.net

Mechanistic Studies of Pyridinium Salt Formation and Reactivity

The formation of pyridinium salts via the Menshutkin reaction is a well-studied SN2 process. wikipedia.org Kinetic studies of the reaction between benzyl chloride and N,N-dimethylaniline, a reaction analogous to the N-benzylation of pyridine, have confirmed a second-order rate law, first order in both the amine and the alkyl halide. researchgate.net

The reaction proceeds through a transition state where the nitrogen-carbon bond is partially formed, and the carbon-halogen bond is partially broken. nih.gov The polarity of the solvent plays a crucial role in stabilizing the charged transition state and the resulting ionic product, with polar solvents generally accelerating the reaction rate. wikipedia.orgnih.gov

In some cases, particularly with highly activated benzyl halides, a concurrent SN1 mechanism has been observed alongside the SN2 pathway, even in non-solvolyzing solvents like acetonitrile. researchgate.net This is evidenced by a non-zero intercept in the plot of the pseudo-first-order rate constant against the nucleophile concentration, indicating a component of the reaction rate that is independent of the nucleophile concentration. researchgate.net

Computational studies have also been employed to investigate the energetics of the Menshutkin reaction, providing insights into the structure of the transition state and the influence of solvent effects on the reaction barrier. nih.gov These studies support the experimental observations of a highly polar, charge-separated transition state. nih.gov

Table 2: Key Mechanistic Features of the Menshutkin Reaction
FeatureDescription
Reaction TypeBimolecular Nucleophilic Substitution (SN2)
KineticsTypically second-order: rate = k[Amine][Alkyl Halide]
Transition StateTrigonal bipyramidal geometry at the carbon center with partial bond formation and breaking. It is highly polar and charge-separated.
Solvent EffectsPolar solvents accelerate the reaction by stabilizing the charged transition state and products.
Substrate Effects (Alkyl Halide)Reactivity order: Benzyl > Allyl > 1° > 2° >> 3°. Leaving group ability: I > Br > Cl.
Nucleophile Effects (Pyridine)Electron-donating groups on the pyridine ring increase nucleophilicity and reaction rate. Steric hindrance around the nitrogen atom decreases the rate.

Advanced Spectroscopic and Structural Characterization of N Benzyl 4,4 Bipyridinium Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of N-benzyl-4,4'-bipyridinium salts in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of a related compound, 1-(3,4-dicyanobenzyl)-[4,4'-bipyridine]-1-ium, recorded in DMSO-d₆, the protons on the bipyridinium core and the benzyl (B1604629) substituent exhibit characteristic chemical shifts. researchgate.net The benzyl methylene (B1212753) protons (CH₂) typically appear as a singlet, while the aromatic protons of the benzyl ring and the two distinct pyridyl rings split into a series of doublets and multiplets due to spin-spin coupling. researchgate.net The integration of these signals corresponds to the number of protons in each unique position, confirming the presence and connectivity of the constituent parts of the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For N-benzyl substituted purines, which share structural similarities, detailed assignments have been established using techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HETCOR (Heteronuclear Correlation). researchgate.net In N-benzyl-4,4'-bipyridinium systems, the quaternary carbons of the bipyridinium ring and the methylene carbon of the benzyl group show distinct resonances that are key for structural verification. researchgate.net The chemical shifts are sensitive to the solvent used, with changes observed when moving between solvents like CDCl₃ and DMSO-d₆ due to solute-solvent interactions.

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted N-Benzyl-4,4'-bipyridinium System

Proton Chemical Shift (δ, ppm) Multiplicity
Pyridinium (B92312) H (ortho to N⁺) ~9.3 d
Pyridinium H (meta to N⁺) ~8.7 d
Pyridyl H (ortho to N) ~8.9 d
Pyridyl H (meta to N) ~7.9 d
Benzyl CH₂ ~6.0 s
Benzyl Aromatic H ~7.4-7.6 m

Note: Data is generalized from spectra of similar N-benzyl-4,4'-bipyridinium compounds. 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet.

X-ray Diffraction Analysis for Solid-State Structures and Conformational Insights

Studies on related N-substituted bipyridinium and benzimidazole (B57391) compounds demonstrate the power of this technique. nih.gov For viologen compounds, X-ray analysis confirms the planar or near-planar arrangement of the bipyridinium core. nih.gov A key structural feature often observed in the crystal packing of such aromatic cations is the presence of π–π stacking interactions between the electron-deficient pyridinium rings and adjacent aromatic systems. nih.govresearchgate.net The distance between these stacked rings is a critical parameter for understanding charge-transfer properties.

In the crystal structure, the dichloride anions are positioned to balance the positive charge of the bipyridinium cation. They are typically involved in hydrogen bonding interactions, for instance, with residual water molecules of crystallization or with C-H groups on the organic cation. nih.govresearchgate.net The analysis of the crystal structure of 4,4'-bipyridinium 5-chlorosalicylate, for example, reveals a network of intermolecular hydrogen bonds that dictate the supramolecular assembly. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Bipyridinium Salt

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 16.939
b (Å) 22.884
c (Å) 3.866
Centroid-Centroid Separation (π–π) 3.828 Å

Note: Data extracted from a representative crystal structure of a 4,4'-bipyridinium derivative for illustrative purposes. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to detect and characterize species with unpaired electrons, such as the radical cations formed by the one-electron reduction of N-benzyl-4,4'-bipyridinium salts. mdpi.com These viologen-type compounds are well-known for their ability to form stable radical cations, which are often intensely colored.

EPR studies performed on viologen derivatives show that upon reduction, a characteristic EPR signal appears, confirming the formation of the radical species. mdpi.com The intensity of this signal can be dependent on factors like the basicity of the medium or the presence of a chemical reducing agent. mdpi.com The EPR spectrum provides key information, including the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) in the molecule. rsc.org

Analysis of the hyperfine structure allows for the mapping of the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the bipyridinium system and potentially the benzyl group. rsc.orgrsc.org This information is crucial for understanding the electronic structure and reactivity of the radical intermediate. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interactions

For N-benzyl-4,4'-bipyridinium dichloride, the spectra would be characterized by several key vibrational bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. theaic.org The stretching modes of the pyridinium and benzene (B151609) rings are expected in the 1620-1400 cm⁻¹ range. theaic.org Vibrations associated with the methylene (CH₂) group of the benzyl substituent, such as stretching and bending modes, would also be present. theaic.org

FT-IR and Raman are complementary techniques governed by different selection rules. americanpharmaceuticalreview.com For instance, in centrosymmetric molecules, some modes may be active only in Raman or only in IR. Comparing the FT-IR and Raman spectra can thus provide additional structural insights. rsc.org These spectra are also sensitive to intermolecular interactions, such as hydrogen bonding and crystal packing forces, which can cause shifts in vibrational frequencies. nih.gov

Table 3: Typical Vibrational Modes for Benzyl and Pyridinium Moieties

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 FT-IR, Raman
CH₂ Asymmetric/Symmetric Stretch 3000 - 2850 FT-IR, Raman
Phenyl/Pyridinium Ring Stretch 1620 - 1400 FT-IR, Raman
CH₂ Scissoring ~1455 FT-IR
C-N Stretch 1350 - 1000 FT-IR

Note: Wavenumber ranges are approximate and based on data for related benzyl and aromatic heterocyclic compounds. theaic.orgmdpi.comnih.gov

Advanced Spectroscopic Techniques for Excited State Dynamics (e.g., Phosphorescence Analysis)

The study of excited state dynamics in N-benzyl-4,4'-bipyridinium systems involves techniques that probe the behavior of the molecule after absorbing light. While these specific salts are more known for their redox properties than their luminescence, related bipyridine-based compounds are actively studied for their photophysical properties, including fluorescence and phosphorescence. nih.govsemanticscholar.org

Upon excitation with UV or visible light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, including non-radiative decay (heat) or radiative decay (emission of light). Fluorescence is spin-allowed emission from the lowest singlet excited state (S₁) to the singlet ground state (S₀) and typically occurs on a nanosecond timescale. Phosphorescence is spin-forbidden emission from the lowest triplet excited state (T₁) to the ground state and is a much slower process, often occurring on the microsecond to second timescale.

For bipyridine-based "push-pull" fluorophores, studies have shown intense fluorescence with emission maxima and quantum yields that are highly dependent on the molecular structure and solvent polarity. nih.govsemanticscholar.org While phosphorescence is less commonly reported for simple viologens at room temperature in solution due to efficient non-radiative decay pathways, such measurements could potentially be performed at low temperatures in a rigid matrix (e.g., a frozen glass) to minimize vibrational quenching and populate the triplet state. These advanced spectroscopic analyses provide critical insights into the energy levels and deactivation pathways of the excited states, which is fundamental for applications in areas like photochemistry and optoelectronics.

Redox Chemistry and Electron Transfer Phenomena in 4,4 Bipyridinium Systems

Electrochemical Mechanisms of One- and Two-Electron Reductions

The hallmark of 4,4'-bipyridinium dications (V²⁺) is their capacity to accept two sequential single electrons, leading to the formation of a radical cation (V•⁺) and a neutral species (V⁰). rsc.org These reduction steps are readily observable and quantifiable using electrochemical techniques such as cyclic voltammetry. researchgate.net

The first reduction is a one-electron process that converts the dication into a deeply colored and often stable radical cation:

V²⁺ + e⁻ ⇌ V•⁺

This initial reduction is typically a reversible process, particularly in non-aqueous solvents. researchgate.net The second one-electron reduction further reduces the radical cation to the neutral species:

V•⁺ + e⁻ ⇌ V⁰

The reversibility of this second step can be influenced by factors such as the solvent and the nature of the N-substituents, with the neutral species sometimes being prone to precipitation, especially in aqueous solutions. rsc.orgasianpubs.org For instance, in the case of benzyl (B1604629) viologen, the neutral form (BzV⁰) has been observed to deposit on the electrode surface in buffer solutions. asianpubs.org

The electrochemical behavior of benzyl viologen has been studied in various solvent systems. In a 9:1 (v/v) DMF-H₂O mixed solution, both the first and second redox processes of benzyl viologen were found to be reversible. pjaec.pk Cyclic voltammetry of benzyl viologen typically shows two distinct redox waves corresponding to the two-step reduction process. researchgate.net

Formation and Stabilization of Bipyridinium Radical Cations

The formation of the bipyridinium radical cation is a pivotal event in the redox chemistry of these compounds. This species is responsible for the characteristic intense color that develops upon reduction of the colorless dication, a property that has led to their widespread use as redox indicators. nih.gov

The stability of the radical cation is a crucial factor in many of its applications. Several factors can influence the stability of the bipyridinium radical cation, including:

Dimerization: In solution, radical cations can form diamagnetic dimers, which can affect the equilibrium and the observed redox potentials. nih.gov This dimerization is particularly noted as a potential issue with benzyl viologen. nih.gov The formation of these dimers is often temperature-dependent. rsc.org

Inclusion Complexation: The formation of inclusion complexes with host molecules like cyclodextrins can encapsulate and stabilize the radical cation. pjaec.pkyu.edu.jo Studies have shown that benzyl viologen radical cations form inclusion complexes with β-cyclodextrin. pjaec.pkyu.edu.jo

π-π Interactions: Aromatic organic anions can stabilize viologen radicals through π-π stacking interactions, which facilitates electron transfer and stabilizes the conjugated system. acs.org

Solid-State Packing: In the solid state, the packing of the radical cations can influence their stability. rsc.org

The benzyl viologen radical cation (BV•⁺) has been recognized for its stability and has been effectively used as an n-dopant for organic semiconductors. rsc.orgresearchgate.net This stability is attributed to the electronic delocalization conferred by the benzyl substituents.

Influence of N-Substituents on Redox Potentials and Reversibility

The nature of the substituent groups attached to the nitrogen atoms of the 4,4'-bipyridinium core has a profound impact on the redox potentials and the reversibility of the electron transfer processes. nih.gov The electronic properties of these substituents can be fine-tuned to modulate the electrochemical behavior of the molecule.

A key comparison can be made between benzyl viologen (BV²⁺) and the well-studied methyl viologen (MV²⁺). The primary difference lies in the N-substituent: a benzyl group versus a methyl group. This structural modification leads to a significant difference in their reduction potentials. Pulse radiolysis studies have been used to determine the one-electron reduction potentials for these compounds. nih.gov

CompoundN-SubstituentFirst Reduction Potential (E(V²⁺/V•⁺)) vs. NHE
Benzyl Viologen (BV²⁺) Benzyl-374 mV nih.gov
Methyl Viologen (MV²⁺) Methyl-450 mV nih.gov

As the data indicates, the presence of the benzyl group in benzyl viologen makes it easier to reduce (a less negative reduction potential) compared to methyl viologen. This can be attributed to the electron-withdrawing nature of the benzyl group, which stabilizes the resulting radical cation. mdpi.com

Generally, electron-withdrawing substituents tend to make the reduction potentials less negative, while electron-donating groups have the opposite effect. nih.gov The size and steric bulk of the N-substituents can also influence the reversibility of the redox processes and the tendency for the reduced species to dimerize or precipitate. mdpi.com For instance, viologens with larger alkyl groups on the nitrogen atoms have shown different behavior in single electron transfer reactions compared to those with smaller methyl groups. rsc.org

Intermolecular Electron Transfer Dynamics within Bipyridinium Networks

Intermolecular electron transfer is a fundamental process in systems containing multiple bipyridinium units, such as in aggregates, films, or when used as electron mediators. The efficiency of this process is critical for applications in areas like bio-electrocatalysis and molecular electronics.

Benzyl viologen has been utilized as a redox mediator to facilitate electron transfer in various systems. For example, it can mediate electron transfer from hydrogenases to other molecules. nih.gov The rate of electron transfer can be influenced by the formation of complexes with other molecules. For instance, the complexation of benzyl viologen with macrocyclic molecules has been shown to affect its redox potential. yu.edu.jo

Supramolecular Chemistry and Self Assembly with N Benzyl 4,4 Bipyridinium As a Building Block

Design Principles for Bipyridinium-Based Host-Guest Systems

The design of host-guest systems centered on N-benzyl-4,4'-bipyridinium and related viologens relies on a sophisticated interplay of molecular recognition and complementary interactions. Viologens, as dicationic guests, are excellent candidates for forming stable complexes with various macrocyclic hosts possessing electron-rich cavities. Key principles guiding the design of these systems include:

Host-Guest Complementarity: The size, shape, and electronic properties of the host molecule must be complementary to the bipyridinium guest. For instance, p-sulfonatocalixarene (C4AS) has a cavity size suitable for encapsulating the benzyl (B1604629) group of the N-benzyl-4,4'-bipyridinium cation. Similarly, cucurbit[n]urils (CB[n]), particularly CB and CB, are well-known hosts for viologens, forming stable inclusion complexes.

Solvent Effects: The choice of solvent is crucial as it can influence the strength of non-covalent interactions. Hydrophobic interactions, which are significant drivers for assembly in aqueous media, are a key consideration when designing systems with hosts like cyclodextrins.

Substituent Effects: The nature of the substituents on the bipyridinium core dramatically affects the final supramolecular structure. A comparative study between benzyl viologen (BV) and methyl viologen (MV) in the presence of C4AS demonstrated that while both form 2:1 host-guest complexes, the benzyl groups in BV induce the formation of spectacular polymeric capsules, a structure not observed with the smaller methyl groups of MV. This highlights how the benzyl substituent provides the necessary steric and interactive properties to guide the assembly towards more complex architectures.

Redox-Responsiveness: The inherent redox activity of the bipyridinium unit is a powerful design tool. The dication (V²⁺), radical cation (V•⁺), and neutral (V⁰) states have different electronic and geometric properties, allowing for the dynamic control of host-guest complexation and dissociation through external stimuli.

These principles enable the rational design of functional systems where the assembly and disassembly can be controlled, leading to applications in areas like molecular switches and responsive materials.

Molecular Recognition and Non-Covalent Interactions in Bipyridinium Assemblies

Molecular recognition in N-benzyl-4,4'-bipyridinium assemblies is governed by a combination of weak, non-covalent interactions that collectively dictate the structure and stability of the final architecture. The dicationic bipyridinium core and the aromatic benzyl groups provide multiple sites for these interactions.

Key non-covalent interactions include:

Cation-π Interactions: The positively charged pyridinium (B92312) rings interact favorably with electron-rich aromatic systems of host molecules or adjacent building blocks.

π-π Stacking: The planar bipyridinium unit and the benzyl group readily engage in π-π stacking interactions, which are fundamental to the formation of ordered, columnar, or layered structures.

Hydrogen Bonding: Although the core bipyridinium unit lacks traditional hydrogen bond donors, interactions can occur with co-formers or solvent molecules. In the complex with p-sulfonatocalixarene, a C-H···O hydrogen bond is observed between the benzyl group and an oxygen atom of the calixarene (B151959).

Hydrophobic Interactions: In aqueous environments, the hydrophobic benzyl groups and the bipyridinium core drive aggregation to minimize contact with water, a crucial factor in the self-assembly of amphiphilic viologen derivatives.

Host-Guest Interactions: The encapsulation of the benzyl group or the bipyridinium core within a host macrocycle is a primary recognition event. For example, the benzyl group of N-benzyl-4,4'-bipyridinium penetrates the cavity of p-sulfonatocalixarene, stabilized by C-H···π interactions between a benzyl C-H bond and the electron-rich cavity of the host.

The synergy of these interactions allows for precise control over the self-assembly process, leading to the formation of well-defined supramolecular structures. The study of homodimers of transiently chiral molecules like benzyl mercaptan provides insight into how S-H···S and S-H···π hydrogen bonds can stabilize specific isomers, illustrating the subtlety and importance of these weak forces in molecular recognition.

Interaction TypeDescriptionExample in Bipyridinium Systems
Cation-π Electrostatic interaction between a cation and the face of an electron-rich π-system.Interaction between the pyridinium rings and the aromatic cavity of a calixarene host.
π-π Stacking Attractive, noncovalent interaction between aromatic rings.Stacking of bipyridinium units in crystalline frameworks or aggregated polymers.
Hydrogen Bonding Interaction involving a hydrogen atom located between two other atoms.C-H···O bonds between the benzyl group and a host molecule like p-sulfonatocalixarene.
Hydrophobic Effect The tendency of nonpolar substances to aggregate in an aqueous solution.Aggregation of benzyl viologen-based amphiphiles in water.

Formation of Ordered Supramolecular Architectures and Frameworks

The programmed self-assembly of N-benzyl-4,4'-bipyridinium and its derivatives leads to a variety of highly ordered supramolecular architectures, ranging from discrete capsules to extended frameworks. The ability of viologens to act as versatile building blocks is central to this structural diversity.

One remarkable example is the formation of polymeric capsules when N-benzyl-4,4'-bipyridinium is complexed with p-sulfonatocalixarene (C4AS). In this system, each benzyl group is included in a C4AS cavity, forming a 2:1 host-guest complex. These individual complexes then further self-assemble into a spectacular "polymeric capsule" structure, a phenomenon not observed with the less bulky methyl viologen. This demonstrates the critical role of the benzyl substituent in directing the higher-order assembly.

Furthermore, viologen units are extensively used in the construction of porous Covalent Organic Frameworks (COFs). These materials are synthesized through reactions like the Zincke reaction, which converts bipyridines into quaternary pyridinium salts, forming robust, crystalline porous polymers. By modulating reaction conditions, such as solvent polarity, or by modifying the monomer core (planar vs. nonplanar), the morphology of the resulting viologen-based COFs can be tuned to be either rod-shaped or spherical. These frameworks exhibit high chemical stability and their charged nature makes them suitable for applications such as the capture of anionic pollutants from water.

The formation of these ordered structures is often driven by a combination of strong covalent bonds (in COFs) and a hierarchy of non-covalent interactions (in self-assembled systems), including π-stacking and electrostatic interactions, which guide the arrangement of the bipyridinium units into predictable, long-range patterns.

Architecture TypeDescriptionKey Component(s)Driving Force(s)
Polymeric Capsules Extended, repeating capsular structures formed from the aggregation of host-guest complexes.N-benzyl-4,4'-bipyridinium, p-SulfonatocalixareneHost-guest interactions, π-stacking, Benzyl group effect.
Covalent Organic Frameworks (COFs) Crystalline, porous polymers with periodic structures built from organic monomers.4,4'-bipyridine (B149096), various amine and aldehyde linkersCovalent bond formation (e.g., via Zincke reaction).
Self-Assembled Films Thin layers formed at interfaces, such as a benzyl viologen-chloride layer on a copper surface.N-benzyl-4,4'-bipyridinium, Chloride anionsElectrostatic stabilization between the dication and anions.

Assembly of Conjugated Polymers Incorporating Bipyridinium Units

The incorporation of N-benzyl-4,4'-bipyridinium and other viologen derivatives into conjugated polymer backbones is a powerful strategy for creating advanced functional materials with unique optoelectronic properties. Viologen units act as strong electron acceptors, and when integrated into a π-conjugated system, they facilitate the formation of donor-acceptor polymers with tunable charge-transport characteristics.

These polymers can be synthesized using various methods, including atom transfer radical polymerization (ATRP), where a difunctional viologen-based initiator can be used to grow polymer chains, resulting in a well-defined structure with a single viologen unit in the middle of the chain.

A key application of these materials is in the field of organic electronics, particularly for n-doping of conducting polymers. The benzyl viologen radical cation (BV•⁺), which can be easily generated from its dichloride salt, has been demonstrated as a highly effective and stable n-dopant for conjugated polymers like poly(naphthalenediimide-bithiophene) (pNDI-2T) and poly(perylenediimide-bithiophene) (pPDI-2T). Doping with BV•⁺ significantly increases the electrical conductivity of these polymers. Studies suggest that the BV•⁺ dopant facilitates charge transport by reducing the electron hopping distance between polymer chains.

The redox-switchable nature of the viologen unit also allows for the creation of "smart" materials. For example, main-chain polyviologens can undergo reversible chain folding upon reduction from the dicationic (V²⁺) to the radical cationic (V•⁺) state, driven by favorable radical-radical pairing interactions. This conformational change can be harnessed to create hydrogels that exhibit large changes in volume and mechanical properties in response to electrochemical or photochemical stimuli.

Polymer SystemDopant/ComponentKey FindingReference
Poly(naphthalenediimide-bithiophene) (pNDI-2T)Benzyl viologen radical cation (BV•⁺)Achieved high electrical conductivity (1.34 × 10⁻² S cm⁻¹) and excellent stability.
Poly(perylenediimide-bithiophene) (pPDI-2T)Benzyl viologen radical cation (BV•⁺)Demonstrated effective n-doping and characterized thermoelectric performance.
Poly(methyl methacrylate)Mid-chain viologen initiatorSynthesis of well-defined polymers with a single, fluorescent, redox-active viologen unit.
Main-chain polyviologensN/AReversible chain folding upon reduction, leading to actuating hydrogels.

Supramolecular Control over Semiconductor Nanocrystal Aggregation and Luminescence Quenching

The principles of supramolecular chemistry, utilizing building blocks like N-benzyl-4,4'-bipyridinium, offer a precise method to control the assembly of semiconductor nanocrystals (also known as quantum dots) and modulate their photophysical properties. Bipyridinium derivatives can act as molecular "linkers" or "connectors" that bridge multiple nanocrystals, inducing their aggregation into ordered assemblies.

This process is driven by the strong binding affinity between the electron-deficient bipyridinium units and the electron-rich surfaces of semiconductor nanocrystals, such as CdSe or CsPbBr₃. Upon association, the bipyridinium molecule can act as an efficient electron acceptor, leading to strong quenching of the nanocrystal's luminescence (photoluminescence). This quenching occurs via a static mechanism, indicating the formation of a ground-state complex between the nanocrystal and the bipyridinium molecule. Photoexcitation of this hybrid assembly triggers an electron transfer process from the nanocrystal's conduction band to the LUMO of the viologen.

The extent of this quenching is highly dependent on the concentration of the viologen quencher. For example, in studies with CsPbBr₃ nanocrystals, the addition of methyl viologen at micromolar concentrations led to a 95% quenching of the nanocrystal emission, indicating a very strong binding interaction.

Crucially, this supramolecularly-directed aggregation can be reversible. The addition of a suitable host molecule, such as a calixarene, which can encapsulate the bipyridinium units of the linker, effectively disassembles the nanocrystal-molecule complexes. This restores the separation of the nanocrystals and can lead to a recovery of their luminescence. This reversible control over aggregation and optical properties is essential for developing nanostructured arrays and sensors with well-defined and switchable characteristics.

NanocrystalBipyridinium DerivativeObservationMechanism
CdSe and CdSe-ZnSDitopic bis(bipyridinium)Strong luminescence quenching and aggregation.Static quenching via ground-state complex formation and photoinduced electron transfer.
CsPbBr₃Methyl Viologen (MV²⁺)95% emission quenching at 5 µM MV²⁺ concentration.Strong binding of MV²⁺ to the nanocrystal surface, facilitating charge separation.

Catalytic Applications and Photoreactivity of N Benzyl 4,4 Bipyridinium Compounds

Bipyridinium Salts as Organic Catalysts in Chemical Transformations

N-benzyl-4,4'-bipyridinium salts, including 1-Benzyl-4,4'-bipyridin-1-ium dichloride, are recognized for their potential as organic catalysts. Their utility stems from the electronic nature of the bipyridinium core, which can be modulated by the N-substituents. These salts can participate in various catalytic cycles, leveraging their electron-accepting capabilities and the potential for the pyridinium (B92312) core to be involved in protonation and deprotonation steps.

Brønsted Acid Catalysis by Protonated Bipyridinium Species

While direct evidence for this compound as a Brønsted acid catalyst is not extensively documented in dedicated studies, the fundamental chemistry of pyridinium compounds suggests a potential for such catalytic activity. Pyridinium ions, in general, can act as weak Brønsted acids. In the case of N-substituted bipyridinium salts, the presence of acidic protons is not inherent to the bipyridinium core itself, as the nitrogen atoms are quaternized. However, in specific reaction environments or through modification of the benzyl (B1604629) group with acidic functionalities, it is conceivable that these compounds could participate in proton transfer processes, a key step in Brønsted acid catalysis. Further research is required to fully explore and substantiate the role of protonated N-benzyl-4,4'-bipyridinium species in this catalytic paradigm.

Catalytic Roles in Site-Selective Functionalization Reactions

The application of bipyridinium salts in directing site-selective functionalization reactions is an emerging area of interest. While specific studies detailing the catalytic role of this compound in these reactions are limited, the underlying principles of using pyridinium-based scaffolds offer valuable insights. For instance, N-alkylpyridinium salts are utilized as versatile intermediates in single-electron transfer (SET)-mediated cross-coupling reactions. The synthesis of benzylic 2,4,6-collidinium salts via electrooxidative C-H functionalization highlights a strategy where the pyridinium moiety is key to the transformation. This method provides a complementary approach to traditional substitution and condensation reactions of prefunctionalized substrates. The ability of the bipyridinium core to influence the electronic environment of a substrate through non-covalent interactions could potentially be harnessed to direct reactions to specific sites, although this remains an area for further investigation for this compound itself.

Photocatalytic Mechanisms and Efficiency

The photoreactivity of this compound is intrinsically linked to its well-established redox properties. As a member of the viologen family, it can readily accept electrons to form a stable radical cation, a characteristic that makes it a valuable component in photocatalytic systems.

Electron Transfer Mediation in Photocatalytic Systems

This compound, often referred to as benzyl viologen, is an effective electron transfer mediator. smolecule.com Its ability to reversibly accept and donate electrons allows it to shuttle electrons between a photosensitizer and a substrate or catalyst. smolecule.com Upon photoexcitation, a photosensitizer can transfer an electron to the bipyridinium dication (BV²⁺), generating the intensely colored benzyl viologen radical cation (BV⁺•). This radical cation is a potent reducing agent that can then transfer the electron to a substrate or a catalyst, thereby regenerating the original dication and completing the catalytic cycle.

The efficiency of this process is governed by the reduction potential of the viologen and the kinetics of the electron transfer steps. The one-electron reduction potential for the BV²⁺/BV⁺• couple has been determined to be -374 mV. nih.gov This value is crucial for designing photocatalytic systems, as it dictates the thermodynamic feasibility of electron transfer from a given photosensitizer and to a target substrate. Studies on [NiFe]-hydrogenases from Escherichia coli have demonstrated that efficient electron transfer from hydrogen to benzyl viologen is dependent on the presence of the iron-sulfur cluster-containing small subunit of the enzyme, highlighting the specificity of these electron transfer processes. nih.gov

Electrochemical Properties of Benzyl Viologen
ParameterValueSignificance
First Reduction Potential (E(BV²⁺/BV⁺•))-374 mVGoverns the ability to accept an electron from a photosensitizer.
Second Reduction Potential (E(BV⁺•/BV⁰))-540 mV vs. Ag/AgClIndicates the potential for a two-electron reduction process. rsc.org
Appearance of Radical Cation (BV⁺•)Intense blue/violetAllows for spectrophotometric monitoring of the reaction. smolecule.com

Application in Metal-Free Photocatalytic Hydrogen Evolution

The ability of bipyridinium compounds to act as electron relays has led to their investigation in photocatalytic hydrogen evolution systems. In a typical metal-free system, a photosensitizer absorbs light and transfers an electron to the bipyridinium salt. The resulting radical cation can then reduce protons to generate hydrogen gas, often in the presence of a proton source and a sacrificial electron donor to regenerate the photosensitizer.

While the general principle is well-established for viologens, specific and detailed research on the efficiency of this compound in a completely metal-free photocatalytic hydrogen evolution setup is not extensively reported in the available literature. However, its role as an electron donor in enzymatic systems that reduce nitrite (B80452) and hydroxylamine (B1172632) to ammonia (B1221849) using reduced benzyl viologen showcases its capability to participate in reduction reactions that are analogous to proton reduction. science.gov The development of efficient metal-free polymeric photocatalysts for hydrogen production from water provides a framework within which N-benzyl-4,4'-bipyridinium compounds could potentially be integrated as electron mediators. researchgate.net Further research is needed to quantify the hydrogen evolution rates and quantum yields for systems specifically employing this compound.

Electrochemical Catalysis Utilizing Bipyridinium Architectures

The electrochemical behavior of this compound is characterized by two reversible one-electron reduction steps. ossila.com This property is central to its application in electrochemical catalysis, where it can act as a redox mediator to facilitate electron transfer between an electrode and a substrate.

The first reduction produces the stable radical cation (BV⁺•), and the second reduction yields the neutral species (BV⁰). ossila.com These redox transitions are often accompanied by distinct color changes, a property exploited in electrochromic devices. ossila.com The well-defined and reversible electrochemistry of benzyl viologen makes it a valuable component in bio-electrocatalysis, where it can replace expensive and unstable biological cofactors like NADH and NADPH. rsc.orgrsc.org

A recent study systematically investigated a library of viologens, including benzyl viologen, for their ability to mediate electron transfer to the FAD-containing enzyme glutathione (B108866) reductase. rsc.org The findings indicate that the reduction potential is the primary factor determining the efficiency of electron transfer between the viologen and the enzyme. rsc.org By modifying the viologen structure to enhance the solubility of its reduced forms, a wider range of usable reduction potentials can be accessed, broadening the scope of its application in electrochemically-driven enzymatic processes. rsc.orgrsc.org

Applications of this compound in Electrochemistry
Application AreaRole of this compoundKey Findings/Observations
Bio-electrocatalysisRedox mediator replacing NADPH/NADHReduction potential is the key determinant of electron transfer efficiency to flavoenzymes. rsc.org
Electrochromic DevicesActive electrochromic materialExhibits color changes upon electrochemical reduction (colorless to violet/purple to yellow). ossila.com
n-Type DopantElectron donor for organic and inorganic semiconductorsThe reduced forms (BV⁺• and BV⁰) enhance the electrical conductivity of materials like PNDI(2OD)2T, carbon nanotubes, and MoS₂. ossila.comrsc.org
Electrochemical SensorsComponent of modified electrodesCan be used in the fabrication of sensors for detecting analytes through electron transfer mechanisms. smolecule.com

Advanced Functional Materials Development Incorporating N Benzyl 4,4 Bipyridinium Scaffolds

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The integration of N-benzyl-4,4'-bipyridinium and related bipyridinium moieties into the backbones of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) has produced a class of materials with ordered porosity and inherent redox activity. These cationic frameworks are synthesized by incorporating bipyridinium-based building blocks, creating robust structures with permanent porosity and a high density of electroactive sites.

Viologens, including bipyridinium structures, serve as typical cationic motifs for constructing ionic COFs (iCOFs). mdpi.com For instance, polycationic 2D COFs have been successfully synthesized through Schiff-base reactions involving monomers like 1,1′-bis(4-formylphenyl)-4,4′-bipyridine dichloride. mdpi.com The resulting frameworks exhibit a 3D porous structure formed from stacked 2D layers, with charge-balancing counterions residing within the pores. mdpi.com This architecture provides high thermal and chemical stability, and the electrostatic environment created by the bipyridinium units makes these materials promising candidates for the selective adsorption and enrichment of target analytes. mdpi.com Bipyridine-based COFs have also demonstrated significant potential in photocatalysis and electrochemical catalysis, owing to their ability to immobilize single metal atoms or nanoparticles. researchgate.net The high porosity of these frameworks facilitates the diffusion of reactants and products, enhancing catalytic efficiency. nih.gov

Framework TypeMonomers/Building BlocksKey PropertiesPotential Applications
Polycationic 2D COF1,3,5-tri(4-aminophenyl)benzene, 1,1′-bis(4-formylphenyl)-4,4′-bipyridine dichloride3D porous structure, high thermal/chemical stability, cationic frameworkAnalyte enrichment, trace substance detection mdpi.com
Bipyridyl COF with Cu(I)5,5'-diamino-2,2'-bipyridine, 2-hydroxybenzene-1,3,5-tricarbaldehydeHigh crystallinity, coordinated metal sites, porous 2D structureGas separation (e.g., propylene/propane) nih.gov
Imine-based Bp-COFBipyridine-containing precursorsVisible light absorption, suitable band separationPhotocatalytic water oxidation researchgate.net
General POPsSelf-condensation of aromatic hydroxymethyl monomers (e.g., benzyl (B1604629) alcohol)Microporous network, high surface areaGas storage (CO₂, H₂) rsc.org

Design of Electrochromic Materials Based on Bipyridinium Redox States

The electrochromic behavior of N-benzyl-4,4'-bipyridinium scaffolds is one of their most prominent features. Electrochromism is the phenomenon of a reversible color change in a material induced by an external voltage. For bipyridinium compounds, this property arises from their ability to exist in multiple, stable redox states, each with a distinct optical absorption profile. researchgate.netacs.org

The typical mechanism involves a two-step reversible reduction:

Dication (e.g., N-benzyl-4,4'-bipyridinium²⁺) : This state is typically colorless or pale yellow.

Radical Cation (e.g., N-benzyl-4,4'-bipyridinium⁺•) : A one-electron reduction produces a intensely colored radical cation, often blue or green.

Neutral Species (e.g., N-benzyl-4,4'-bipyridinium⁰) : A second one-electron reduction yields the neutral species, which can be a different color, such as red or violet, or colorless. researchgate.net

The specific colors, switching speeds, and stability of these materials can be finely tuned by modifying the substituents on the nitrogen atoms (e.g., using a benzyl group) and by selecting different counter-ions. researchgate.net Bipyridinium derivatives have been incorporated into various electrochromic devices (ECDs), including all-in-one gel-based systems and liquid cells. researchgate.netresearchgate.net For example, asymmetric viologen derivatives have been designed to achieve a full color-to-black transition by complementing the absorption spectra of other electrochromic polymers. acs.org

Bipyridinium DerivativeRedox StatesColor TransitionsDevice Application
Tris(1-benzylpyridylium) bromideMultiple oxidation/reduction processesMulticolor capabilityGel-based electrochromic devices researchgate.net
Disubstituted bipyridinium iodidesDication, Radical Cation, DimerYellow ↔ Blue ↔ Red/VioletGel-based electrochromic devices researchgate.net
1-(4-cyanophenyl)-1'-hexyl-4,4'-bipyridiniumDication ↔ Radical CationColorless ↔ GreenColorless-to-black devices (in combination with other materials) acs.org
Dialkylbipyridinium-NTf₂ saltsDication ↔ Radical CationTwo well-defined, reversible redox wavesLiquid electrochromic cells researchgate.net

Fabrication of Materials for Energy Storage Systems

The stable and reversible redox chemistry of the bipyridinium core makes it a highly attractive component for energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). mdpi.com AORFBs are promising for large-scale energy storage due to their inherent safety and potential for cost-effective design. In these systems, bipyridinium derivatives can function as the anolyte (the negative electrolyte), where they undergo reversible reduction and oxidation to store and release energy.

The electrochemical potential of bipyridinium compounds can be tuned through chemical modification. The introduction of electron-withdrawing groups, such as the 4,4'-bipyridine (B149096) moiety itself on another molecule, can significantly alter the redox potential. mdpi.com For example, in a system pairing a 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) derivative as the catholyte with methyl viologen as the anolyte, a high cell voltage can be achieved. mdpi.com The benzyl substituent on the N-benzyl-4,4'-bipyridinium scaffold can similarly influence the redox potential and solubility of the molecule, which are critical parameters for battery performance. Research has focused on enhancing the aqueous solubility and electrochemical stability of these compounds to achieve high energy densities and long cycle life. mdpi.com

Battery SystemActive Material (Anolyte/Catholyte)Key Performance MetricsSignificance
AORFBAnolyte: Methyl Viologen (MV); Catholyte: TEMPO-BPyCell Voltage: 1.28 V; Energy Density: 14.5 Wh L⁻¹; Capacity Retention: 99.86% per cycle (over 200 cycles)Demonstrates the high performance and stability of bipyridinium-based anolytes in aqueous systems. mdpi.com

Development of Environment-Responsive and Stimuli-Responsive Materials

Materials incorporating N-benzyl-4,4'-bipyridinium scaffolds are inherently responsive to electrochemical stimuli due to their well-defined redox activity. magtech.com.cnnih.govrsc.org This responsiveness can be harnessed to create "smart" materials that change their physical or chemical properties in response to external triggers. These stimuli can include changes in pH, temperature, light, or the presence of specific chemical species, in addition to electrical potential. rsc.orgmdpi.com

The most direct application is in electro-responsive materials, where an applied voltage triggers the color change associated with the bipyridinium redox states, as seen in electrochromic devices. When these bipyridinium units are integrated into polymer chains or frameworks like COFs, the redox-induced changes can be coupled to other properties. For example, the change in charge state from dication to radical cation can alter the polymer's solubility, conformation, or its interaction with other molecules. This can lead to applications in:

Sensors: A color change can signal the presence of a specific redox agent in the environment.

Controlled Release Systems: A change in the porous structure of a bipyridinium-based POP, triggered by an electrical signal, could be used to release an encapsulated guest molecule. nih.gov

Smart Coatings: Surfaces that change color or wettability on demand.

StimulusBipyridinium-Based ResponsePotential Application
Electrical PotentialReversible color change (Electrochromism)Smart windows, displays, sensors researchgate.net
Chemical Redox AgentsChange in oxidation state and colorChemical sensing researchgate.net
Light (in photocatalytic systems)Electron transfer, generation of reactive speciesPhotocatalysis, self-cleaning surfaces researchgate.net
pH, Solvent, TemperatureChanges in aggregation and self-assembly (in complex polymer systems)Drug delivery, functional polymers rsc.org

Bipyridinium Ionic Liquids as Media for Advanced Chemical Processes and Metal Coordination

By pairing the N-benzyl-4,4'-bipyridinium cation with a suitable anion, it is possible to create ionic liquids (ILs) with unique properties. researchgate.netmdpi.com Ionic liquids are salts with melting points below 100 °C, and they are valued as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable solubility. mdpi.com

The synthesis of bipyridinium-based ILs involves the quaternization of 4,4'-bipyridine followed by anion exchange. researchgate.net The choice of the N-substituent (e.g., benzyl) and the counter-anion (e.g., bis(trifluoromethanesulfonyl)imide, [NTf₂]⁻) allows for precise control over the IL's physical properties, such as its melting point, viscosity, and miscibility with other solvents. researchgate.net These tunable properties make N-benzyl-4,4'-bipyridinium ILs highly suitable as media for various chemical processes:

Catalysis: They can act as recyclable solvents for transition metal-catalyzed reactions and biocatalysis, potentially enhancing reaction rates and selectivity. mdpi.comethernet.edu.et

Electrochemistry: Their inherent conductivity and wide electrochemical window make them excellent electrolytes for electrochemical devices, including the electrochromic systems discussed previously. researchgate.net

While the quaternized nitrogen atoms of the bipyridinium cation reduce its ability to act as a traditional chelating ligand for metal coordination, the aromatic rings can still participate in π-stacking and other non-covalent interactions. Furthermore, the bipyridine unit, prior to full quaternization, is a classic ligand in coordination chemistry, and COFs built with these units can coordinate with metal ions to create active sites for catalysis. nih.gov

Bipyridinium SaltAnionMelting Point (°C)Key Feature/Application
[C₁₀bpy][NTf₂][NTf₂]⁻54Forms a water-immiscible ionic liquid researchgate.net
[C₆bpy][NTf₂][NTf₂]⁻23Room-temperature ionic liquid researchgate.net
[C₂C₆bpy][NTf₂]₂[NTf₂]⁻35Used as electrochromic material in a liquid cell researchgate.net

Q & A

Q. How is 1-Benzyl-4,4'-bipyridin-1-ium dichloride synthesized, and what purification methods ensure high purity for crystallographic studies?

The compound is typically synthesized via quaternization of 4,4'-bipyridine with benzyl chloride in a polar solvent (e.g., acetonitrile), followed by anion exchange with chloride. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity is confirmed via elemental analysis, NMR spectroscopy, and high-performance liquid chromatography (HPLC). Crystallization under controlled temperature and solvent evaporation rates yields single crystals suitable for X-ray diffraction .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and confirms benzyl group attachment. Fourier-Transform Infrared (FT-IR) spectroscopy verifies C-H stretching (aromatic and aliphatic) and chloride counterion presence. Mass spectrometry (ESI-MS) provides molecular ion peaks corresponding to the cation (M⁺) and confirms the molecular formula. UV-Vis spectroscopy characterizes π→π* transitions in the bipyridinium core, aiding in electronic structure validation .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what role does SHELXL play in refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the crystal lattice. Data collection involves a diffractometer with Mo-Kα radiation. SHELXL refines the structure by optimizing atomic coordinates, displacement parameters, and occupancy factors. Hydrogen atoms are placed geometrically or located via difference Fourier maps. Validation tools in SHELX (e.g., ADDSYM) check for missed symmetry, while R-factors (R₁, wR₂) assess refinement accuracy. Mercury software visualizes the final structure and intermolecular interactions .

Advanced Research Questions

Q. How can hydrogen bonding and π–π interactions in the crystal lattice be analyzed quantitatively?

Hydrogen bonds are identified using distance-angle criteria (e.g., D–H···A distances < 3.0 Å, angles > 120°) via Mercury or PLATON. Graph set analysis classifies motifs (e.g., R₂²(8) rings) to describe supramolecular networks. π–π interactions are quantified by centroid-to-centroid distances (3.3–3.8 Å) and dihedral angles (< 20°). Hirshfeld surface analysis maps contact contributions, while CrystalExplorer computes interaction energies. These methods reveal how non-covalent interactions stabilize the lattice .

Q. What computational approaches model the electronic properties and redox behavior of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. Electrochemical simulations (e.g., cyclic voltammetry curves) model reduction potentials, correlating with the bipyridinium core’s electron affinity. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How should researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Disordered solvent molecules are modeled using PART instructions in SHELXL, with occupancy factors refined isotropically. Twinning is detected via ROTAX or PLATON’s TwinRotMat, and refined using TWIN/BASF commands. Alternative space groups are tested with ADDSYM to resolve symmetry mismatches. High-resolution data (e.g., synchrotron sources) improve model precision. Cross-validation with spectroscopic data ensures structural consistency .

Methodological Notes

  • SHELX Workflow : Data integration (SAINT), absorption correction (SADABS), structure solution (SHELXT), and refinement (SHELXL) are critical steps .
  • Data Contradiction : Use Olex2’s disorder modeling tools and cross-check with spectroscopic data to resolve ambiguities .
  • Safety : Follow SDS guidelines for handling dichloride salts, including PPE and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.